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Compound of Interest

Compound Name: N,N-Diallyl-5-methoxytryptamine

Cat. No.: B585178

Prepared for researchers, scientists, and drug development professionals, this guide provides
a comprehensive examination of the serotonergic pharmacology of N,N-diallyl-5-
methoxytryptamine (5-MeO-DALT). Moving beyond a simple data summary, this document
synthesizes binding affinity and functional activity data, contextualizes these findings against
relevant psychedelic tryptamines, and details the experimental methodologies crucial for robust
in vitro characterization. Our objective is to equip researchers with the foundational knowledge
and practical protocols necessary to investigate the complex interactions of 5-MeO-DALT with
the serotonin system.

Introduction: The Significance of 5-MeO-DALT's
Serotonergic Profile

5-MeO-DALT, a synthetic tryptamine first described by Alexander Shulgin, has emerged as a
compound of interest within the "research chemical” landscape[1][2]. Structurally related to
endogenous neurotransmitters like serotonin and other psychoactive tryptamines such as 5-
MeO-DMT, its pharmacological profile is critical to understanding its psychoactive effects and
therapeutic potential[3][4]. The primary molecular targets for classic psychedelic compounds
are serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A subtype[5][6].
However, the nuanced interplay with a broader range of 5-HT receptors, including the 5-HT1A
subtype, is increasingly recognized as a key determinant of a compound's overall behavioral
and physiological effects[5][7]. This guide delves into the specific cross-reactivity of 5-MeO-
DALT, providing a comparative framework to understand its unique place within the tryptamine
class.
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Comparative Receptor Binding Affinities

A compound's affinity for a receptor, typically expressed as the inhibition constant (Ki), is a
measure of its binding strength. A lower Ki value indicates a higher binding affinity. Radioligand
displacement assays are the gold standard for determining these values, where the test
compound's ability to displace a known radiolabeled ligand from the receptor is quantified[8].

The data presented below, collated from in vitro studies using cloned human serotonin
receptors, illustrates 5-MeO-DALT's broad but varied affinity across multiple 5-HT subtypes.
For comparative context, data for the well-characterized psychedelic 5-MeO-DMT are also
included.

Table 1. Comparative Binding Affinities (Ki, nM) at Human Serotonin (5-HT) Receptors

Compo
d 5-HT1A 5-HT2A 5-HT2B 5-HT2C 5-HT6 5-HT7 SERT
un
High Low High High
>-MeO- 28.5[9] 18.2[9] Affinity[1 Affinity[1 Affinity[1 Affinity[1 <10.000]
. . ini ini ini ini
DALT Y Y Y y 10]
0] 0] 0] 0]
5-MeO- 1.9-
83.1[11] - - - - 2184[11]
DMT 3.0[11]

Note: "High Affinity" and "Low Affinity" are used where specific Ki values were not provided in
the cited source, but relative binding was described[10].

Expert Interpretation: The data reveals that 5-MeO-DALT is a non-selective ligand with
nanomolar affinity for both 5-HT1A and 5-HT2A receptors[9]. Notably, some studies indicate its
highest affinities are for the 5-HT2B, 5-HT6, and 5-HT7 receptors, with comparatively lower
affinity for 5-HT2A and 5-HT2C[10]. This profile distinguishes it from 5-MeO-DMT, which
exhibits a marked preference for the 5-HT1A receptor[11][12]. The allyl-amino substitution in 5-
MeO-DALT appears to contribute to a higher binding affinity at the 5-HT2A receptor compared
to some other 5-MeO-tryptamines[9].

Comparative Functional Activity
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Beyond binding, functional assays are essential to determine whether a compound acts as an
agonist (activating the receptor), an antagonist (blocking the receptor), or has no effect.
Efficacy (Emax) represents the maximum response a compound can produce, while potency
(EC50) is the concentration required to elicit 50% of the maximal response.

Table 2: Comparative Functional Activity at the Human 5-HT2A Receptor

Efficacy (% Emax

Compound Assay Type Potency (EC50, nM)
of 5-HT)

Calcium

5-MeO-DALT o 10.3[9] 106[9]
Mobilization[9]
[35S]GTPyYS

5-MeO-DALT o 660[10] 39.6[10]
Binding[10]
Calcium

5-MeO-DMT 1.80 - 3.87[12]

Mobilization[12]

Expert Interpretation: The functional data confirms that 5-MeO-DALT is a potent, full agonist at
the 5-HT2A receptor, as shown by the calcium mobilization assay where its efficacy exceeds
that of serotonin itself[9]. The discrepancy in potency and efficacy values between the calcium
mobilization and [35S]GTPyS binding assays may reflect differences in experimental
conditions, cell types, or the specific signaling pathways being measured (G-protein activation
vs. downstream second messenger production)[9][10]. The potent full agonism at 5-HT2A is
consistent with its ability to induce the head-twitch response (HTR) in rodents, a behavioral
proxy for psychedelic potential[1][10]. However, the simultaneous activation of 5-HT1A
receptors can attenuate the HTR, highlighting the importance of assessing the complete
receptor interaction profile[9][13].

Signaling Pathways and Experimental Workflows

To understand the data, it is crucial to visualize the underlying biological processes and the
experimental designs used to probe them.

Serotonin Receptor Signaling Cascades
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The 5-HT1A and 5-HT2A receptors are G-protein coupled receptors (GPCRS) that initiate
distinct intracellular signaling cascades upon activation.
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Caption: A standard workflow for characterizing the binding and functional activity of a
compound.

Detailed Experimental Methodologies

The trustworthiness of pharmacological data hinges on the meticulous execution of validated
protocols. Below are detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin
receptor subtype.

Causality and Rationale: This competitive assay operates on the principle that the test
compound will compete with a radiolabeled ligand (a molecule with a radioactive isotope
attached) for the same binding site on the receptor. The concentration of the test compound
that displaces 50% of the radioligand (the IC50) is measured. This value, along with the known
affinity of the radioligand (Kd), is used in the Cheng-Prusoff equation to calculate the Ki of the
test compound, providing a standardized measure of affinity.[8][14]

Step-by-Step Methodology:
 Membrane Preparation:

o Culture cells (e.g., HEK293) stably expressing the human serotonin receptor subtype of
interest.

o Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).
o Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

o Discard the supernatant and resuspend the pellet (containing the cell membranes) in fresh
assay buffer. Determine the total protein concentration using a standard method like the
Bradford assay.

e Assay Setup (in a 96-well plate):

o To each well, add:
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= Assay Buffer.

» A fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A,
[3H]8-OH-DPAT for 5-HT1A) near its Kd value.[9]

» Increasing concentrations of the test compound (5-MeO-DALT) or a known reference
compound.

» For determining non-specific binding, add a high concentration of a known, non-labeled
antagonist (e.g., spiperone for 5-HT2A).

» For determining total binding, add vehicle instead of a competing compound.

o Initiate the binding reaction by adding the prepared cell membranes (e.g., 20-50 ug protein
per well).

Incubation:

o Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow
the binding to reach equilibrium.[14]

Termination and Filtration:

o Rapidly terminate the reaction by filtering the contents of each well through a glass fiber
filter mat (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand
from the unbound radioligand.

o Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound
radioligand.

Quantification:
o Place the filter mat in a scintillation vial or bag with scintillation cocktail.
o Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:
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o Calculate specific binding = Total binding - Non-specific binding.
o Plot the percentage of specific binding against the log concentration of the test compound.
o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Gg-Coupled Receptor Calcium Mobilization
Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound at a Gg-
coupled receptor like 5-HT2A.

Causality and Rationale: Activation of the Gq protein by an agonist-bound 5-HT2A receptor
stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3).
IP3 then triggers the release of calcium (Ca2+) from intracellular stores.[15] This assay uses a
Ca2+-sensitive fluorescent dye that increases its fluorescence intensity upon binding to free
calcium. The change in fluorescence is directly proportional to receptor activation, allowing for
the quantification of agonist potency and efficacy.[9][16]

Step-by-Step Methodology:
e Cell Preparation:

o Plate cells (e.g., CHO-K1 or HEK293) expressing the 5-HT2A receptor in a black, clear-
bottom 96-well plate and grow to confluence.

e Dye Loading:
o Aspirate the growth medium from the wells.

o Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an
appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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o Incubate the plate in the dark at 37°C for approximately 60 minutes to allow the dye to
enter the cells and be de-esterified into its active form.

o Compound Addition:

o Prepare serial dilutions of the test compound (5-MeO-DALT) and a reference full agonist
(e.g., serotonin) in assay buffer.

o Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
e Fluorescence Measurement:
o Establish a stable baseline fluorescence reading for each well.
o Use the plate reader's integrated fluidics to add the compound dilutions to the wells.

o Immediately begin measuring the fluorescence intensity over time (typically every 1-2
seconds for 2-3 minutes) to capture the transient increase in intracellular calcium.

o Data Analysis:

o Determine the maximum change in fluorescence for each concentration of the test
compound.

o Normalize the data to the response produced by a saturating concentration of the
reference full agonist (serotonin), which is set to 100% efficacy.

o Plot the normalized response against the log concentration of the test compound.

o Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and
Emax (efficacy) values.

Conclusion and Future Directions

This guide establishes that 5-MeO-DALT is a potent, hon-selective serotonin receptor agonist
with high affinity and functional activity at multiple 5-HT subtypes, most notably 5-HT1A and 5-
HT2A.[9][10] Its profile as a full 5-HT2A agonist provides a molecular basis for its reported

psychedelic-like effects.[9] However, its significant activity at other receptors, such as 5-HT1A,
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5-HT2B, 5-HT6, and 5-HT7, suggests a complex pharmacological profile that likely results in a

unique psychoactive experience compared to more selective tryptamines.[3][10]

For drug development professionals, the broad-spectrum activity of 5-MeO-DALT presents both

challenges and opportunities. While off-target effects can be a concern, polypharmacology is

also a feature of many effective neuropsychiatric drugs. Future research should focus on:

Deconstructing the contribution of each receptor subtype to the overall behavioral effects
using selective antagonists and knockout animal models.

Investigating downstream signaling pathways beyond G-protein activation, such as (-arrestin
recruitment, to understand potential for biased agonism.

Performing head-to-head comparative studies with a wider range of N,N-disubstituted
tryptamines to build more comprehensive structure-activity relationship (SAR) models.

By employing the robust methodologies detailed herein, the scientific community can continue

to unravel the complex pharmacology of 5-MeO-DALT and other novel psychoactive

substances, paving the way for a deeper understanding of serotonergic signaling and the

potential development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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